2,2'-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol
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Overview
Description
2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol is a complex organic compound with the molecular formula C29H26O4S and a molecular weight of 470.58 g/mol . This compound is characterized by its thioxanthene core, which is a sulfur-containing heterocyclic structure, and two phenylene groups linked by ether bonds to diethanol moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol typically involves the reaction of 9H-thioxanthene-9,9-diol with 4-bromophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, forming the ether bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenylene groups or the thioxanthene core.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenylene derivatives.
Substitution: Halogenated or nitrated phenylene derivatives.
Scientific Research Applications
2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of its thioxanthene core, which is structurally related to certain antipsychotic drugs.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors that recognize the thioxanthene core. The compound may influence various biochemical pathways, potentially altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol: Similar structure but with a fluorene core instead of thioxanthene.
2,2’-(((9H-Carbazole-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol: Contains a carbazole core, another heterocyclic structure.
Uniqueness
2,2’-(((9H-Thioxanthene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol is unique due to its sulfur-containing thioxanthene core, which imparts distinct chemical and physical properties compared to similar compounds with different heterocyclic cores .
Properties
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)phenyl]thioxanthen-9-yl]phenoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26O4S/c30-17-19-32-23-13-9-21(10-14-23)29(22-11-15-24(16-12-22)33-20-18-31)25-5-1-3-7-27(25)34-28-8-4-2-6-26(28)29/h1-16,30-31H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXXHFXTCIOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)(C4=CC=C(C=C4)OCCO)C5=CC=C(C=C5)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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